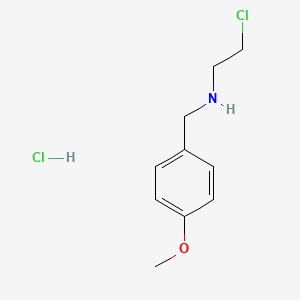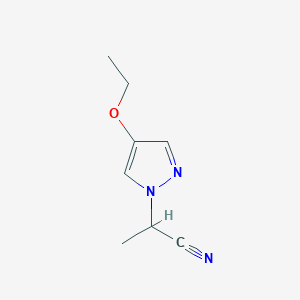
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine
Vue d'ensemble
Description
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine, also known as 6-Cl-3-CPM-2-IP, is a pyridine-based heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid which is highly soluble in organic solvents and can be used in a variety of biological and medicinal research applications. 6-Cl-3-CPM-2-IP has been used for the synthesis of a number of biologically active molecules, including drugs, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Rearrangements in Aminations of Halopyridines
- Study 1: Investigated the rearrangements during aminations of halopyridines, which could involve intermediates like pyridynes. This research is essential for understanding the behavior of compounds like 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine in chemical reactions (Pieterse & Hertog, 2010).
Synthesis of Pentasubstituted Pyridines
- Study 2: Described the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, highlighting the potential of such compounds in medicinal chemistry (Wu et al., 2022).
Regiochemical Flexibility in Trihalopyridines
- Study 3: Explored the selective functionalization of trihalopyridines, a class to which 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine belongs. The findings contribute to the development of new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).
Synthesis for Radioligand Studies
- Study 4: Focused on the synthesis of a specific compound similar to 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine for use in positron-emission tomography, demonstrating the compound's potential in advanced imaging studies (Zhang & Horti, 2004).
Halogen Bonding in Crystal Packing
- Study 6: Investigated the role of halogen bonding in crystal packing, relevant to understanding the solid-state behavior of 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine and similar compounds (Gorokh et al., 2019).
Synthesis of 2-Chloro-3-iodopyridine
- Study 7: Detailed the synthesis process of a related compound, 2-Chloro-3-iodopyridine, providing insights into methodologies that could be applied to 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine (Du Yi-hui, 2009).
Synthesis of Epibatidine Isomers
- Study 5: Presented a study on the synthesis of isomers using a process that could be relevant for compounds like 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine, showing its potential in the synthesis of complex organic molecules (Cox & Malpass, 1999).
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c10-8-4-3-7(9(11)12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCJMANLGVXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)





methylamine](/img/structure/B1415480.png)



